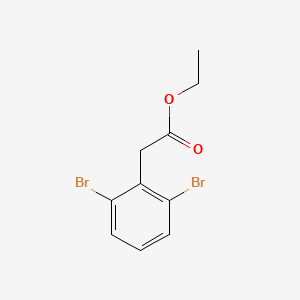![molecular formula C11H15N5O5 B14784704 2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B14784704.png)
2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-C-Methylguanosine is a modified nucleoside, specifically a methylated derivative of guanosine It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-C-methylguanosine typically involves the methylation of guanosine at the 2’ position of the ribose sugar. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure selective methylation .
Industrial Production Methods
Industrial production of 2’-C-methylguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification. Additionally, advancements in biotechnological methods have enabled the use of enzymatic synthesis, which offers higher specificity and environmentally friendly conditions .
化学反応の分析
Types of Reactions
2’-C-Methylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated position, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution under mild heating.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2’-C-methylguanine, while substitution reactions can yield various derivatives depending on the nucleophile employed .
科学的研究の応用
2’-C-Methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in RNA modification and its impact on RNA stability and function.
Industry: It is used in the development of diagnostic tools and as a component in various biochemical assays.
作用機序
The mechanism of action of 2’-C-methylguanosine involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methyl group at the 2’ position can affect the hydrogen bonding and base pairing properties of the nucleoside, leading to alterations in RNA secondary structure. This modification can impact processes such as RNA splicing, translation, and degradation . Additionally, 2’-C-methylguanosine can inhibit viral RNA polymerases, making it a potential antiviral agent .
類似化合物との比較
Similar Compounds
7-Methylguanosine: Another methylated guanosine derivative, but with the methyl group at the 7 position of the guanine base.
2’-O-Methylguanosine: Methylation occurs at the 2’ hydroxyl group of the ribose sugar.
N2-Methylguanosine: Methylation at the exocyclic amine group of the guanine base.
Uniqueness
2’-C-Methylguanosine is unique due to its specific methylation at the 2’ position of the ribose sugar, which distinguishes it from other methylated guanosine derivatives. This unique modification confers distinct chemical and biological properties, making it valuable for specific research applications .
特性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC名 |
2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4?,6?,9?,11-/m1/s1 |
InChIキー |
NVKAMPJSWMHVDK-LTXNOJISSA-N |
異性体SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
正規SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium [(2Z)-but-2-en-1-yl]trifluoroboranuide](/img/structure/B14784621.png)
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate](/img/structure/B14784623.png)
![sodium;(2S)-5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B14784628.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide](/img/structure/B14784636.png)
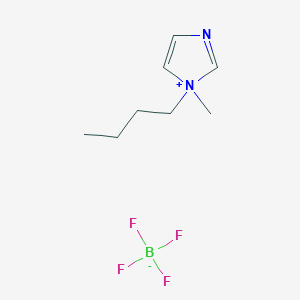
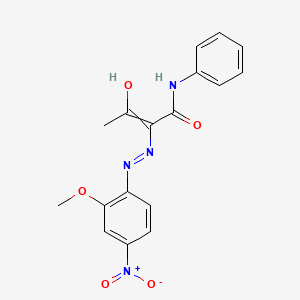
![N-(2-((2'-Benzhydryl-6'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14784669.png)
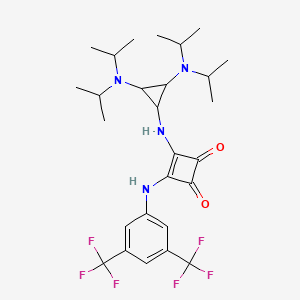
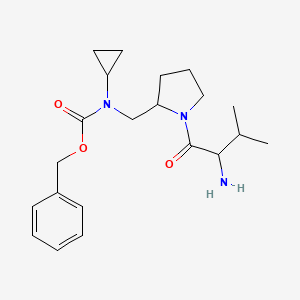
![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14784693.png)
![6-Methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B14784695.png)
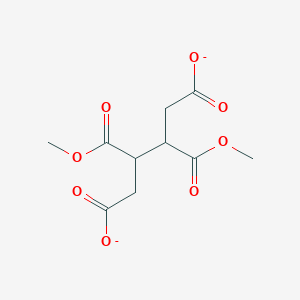
![(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784712.png)
